O-(4-Chlorophenyl)-L-homoserine
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Overview
Description
O-(4-Chlorophenyl)-L-homoserine is an organic compound that features a homoserine backbone with a 4-chlorophenyl group attached to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Chlorophenyl)-L-homoserine typically involves the reaction of L-homoserine with 4-chlorophenol under specific conditions. One common method is the esterification reaction, where L-homoserine is reacted with 4-chlorophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
O-(4-Chlorophenyl)-L-homoserine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Phenols, ethers.
Scientific Research Applications
O-(4-Chlorophenyl)-L-homoserine has several applications in scientific research:
Mechanism of Action
The mechanism by which O-(4-Chlorophenyl)-L-homoserine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor or modulator, affecting various metabolic pathways. The 4-chlorophenyl group can interact with hydrophobic pockets in proteins, while the homoserine moiety can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylalanine: Similar structure but with an alanine backbone instead of homoserine.
4-Chlorophenylglycine: Contains a glycine backbone.
4-Chlorophenylserine: Features a serine backbone.
Uniqueness
O-(4-Chlorophenyl)-L-homoserine is unique due to the presence of both the 4-chlorophenyl group and the homoserine backbone, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
52161-86-1 |
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Molecular Formula |
C10H12ClNO3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c11-7-1-3-8(4-2-7)15-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |
InChI Key |
GEKUAYVUVPHMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCC(C(=O)O)N)Cl |
Origin of Product |
United States |
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